N-butyl-6-nitroindazole-1-carboxamide
Description
N-butyl-6-nitroindazole-1-carboxamide is a synthetic indazole derivative characterized by a nitro group at the 6-position, a butyl chain at the 1-position, and a carboxamide functional group. The nitro group at position 6 enhances electrophilicity, which may influence binding affinity to biological targets, while the butyl chain and carboxamide moiety contribute to lipophilicity and solubility profiles .
Properties
CAS No. |
24240-33-3 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-butyl-6-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C12H14N4O3/c1-2-3-6-13-12(17)15-11-7-10(16(18)19)5-4-9(11)8-14-15/h4-5,7-8H,2-3,6H2,1H3,(H,13,17) |
InChI Key |
BZYCNDXLQSDOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-nitroindazole-1-carboxamide typically involves the reaction of 6-nitroindazole with butylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-nitroindazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the nitro group.
Scientific Research Applications
N-butyl-6-nitroindazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-butyl-6-nitroindazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxamide functionality allows the compound to form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-butyl-6-nitroindazole-1-carboxamide with structurally related indazole carboxamides, focusing on substituent effects and hypothesized biological implications.
Substituent Variations and Their Impact
Key Differences and Research Findings
Nitro Group vs. In contrast, carboxamide-substituted analogs (e.g., the cyclohexylmethyl derivative) prioritize hydrogen bonding, which is critical for ATP-binding pocket interactions in kinase inhibitors.
Butyl vs. Cyclohexylmethyl/4-Fluorobenzyl at Position 1 :
- The butyl chain in this compound offers moderate lipophilicity, balancing membrane permeability and solubility. Cyclohexylmethyl and 4-fluorobenzyl groups in analogs increase steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
The unmodified carboxamide in the target compound may limit conformational flexibility but reduce synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
